Anethofuran

Description

This compound is a natural product found in Anethum graveolens with data available.

Structure

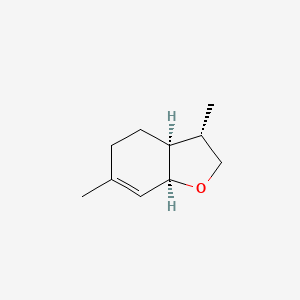

2D Structure

3D Structure

Properties

CAS No. |

74410-10-9 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(3S,3aS,7aR)-3,6-dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran |

InChI |

InChI=1S/C10H16O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h5,8-10H,3-4,6H2,1-2H3/t8-,9+,10+/m1/s1 |

InChI Key |

KBPPPUZMFQKLNP-UTLUCORTSA-N |

SMILES |

CC1COC2C1CCC(=C2)C |

Isomeric SMILES |

C[C@@H]1CO[C@@H]2[C@H]1CCC(=C2)C |

Canonical SMILES |

CC1COC2C1CCC(=C2)C |

density |

0.966-0.970 |

physical_description |

Clear almost colourless liquid; herbal dill-like aroma |

solubility |

Very slightly soluble in water Soluble (in ethanol) |

Synonyms |

3,6-dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran anethofuran |

Origin of Product |

United States |

Foundational & Exploratory

Anethofuran Biosynthesis in Anethum graveolens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anethofuran, also known as dill ether, is a key aromatic monoterpenoid found in the essential oil of Anethum graveolens (dill). Its unique fragrance and potential biological activities make it a compound of interest for the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis in dill. While the complete pathway has not been fully elucidated in the scientific literature, this document consolidates available data on its precursors, potential enzymatic steps, and quantitative distribution within the plant. It also details experimental protocols for the extraction and analysis of this compound and outlines a putative biosynthetic pathway based on established principles of monoterpenoid metabolism. This guide is intended to serve as a foundational resource for researchers investigating the biosynthesis of this important natural product and for professionals in drug development exploring its potential applications.

Introduction

Anethum graveolens L., commonly known as dill, is an aromatic herb of the Apiaceae family, widely cultivated for its culinary and medicinal uses. The characteristic aroma of dill is attributed to its essential oil, a complex mixture of volatile compounds, primarily monoterpenoids and phenylpropanoids. Among these, this compound ((3S,3aS,7aR)-3,6-dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran) is a significant contributor to the distinctive scent of dill foliage and flowers.[1][2] As a monoterpenoid ether, this compound belongs to a large and diverse class of natural products with a wide range of biological activities.[3] Understanding the biosynthetic pathway of this compound is crucial for optimizing its production through breeding or metabolic engineering and for exploring its pharmacological potential.

This guide summarizes the current knowledge on this compound biosynthesis, presents quantitative data on its occurrence in A. graveolens, provides detailed experimental protocols for its analysis, and proposes a hypothetical biosynthetic pathway to stimulate further research in this area.

Quantitative Analysis of this compound in Anethum graveolens

The concentration of this compound in the essential oil of Anethum graveolens varies significantly depending on the plant part and developmental stage. The highest concentrations are typically found in the leaves and flowers, while it is notably absent in the fruit (seed) oil.[1] This distribution suggests that the enzymes responsible for this compound biosynthesis are spatially and temporally regulated. This compound was identified as a major component of the oil from umbels at the flowering stage, with its concentration decreasing as the seeds mature.[4]

| Plant Part | Percentage of this compound in Essential Oil (%) | Reference |

| Leaves | 16.42 | [5] |

| Flowers | 22.00 | [5] |

| Fruits (Seeds) | Not Detected | [5] |

| Herb (general) | 15.23 | [4] |

| Umbels (at flowering) | Major Component | [4] |

Proposed Biosynthetic Pathway of this compound

The precise enzymatic steps leading to this compound in Anethum graveolens have not been experimentally determined. However, based on its chemical structure and the well-established principles of monoterpenoid biosynthesis, a putative pathway can be proposed. Monoterpenoids are synthesized from the C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are produced via the methylerythritol 4-phosphate (MEP) pathway in plastids.

The proposed pathway involves the following key stages:

-

Precursor Formation: IPP and DMAPP are condensed to form the C10 precursor, geranyl diphosphate (GPP).

-

Terpene Cyclization: A monoterpene synthase (TPS) likely catalyzes the cyclization of GPP to form a cyclic monoterpene intermediate.

-

Post-Cyclization Modifications: A series of enzymatic modifications, likely involving cytochrome P450 monooxygenases (CYP450s) and potentially other enzymes, would then convert the cyclic intermediate into this compound.

The following diagram illustrates the hypothetical biosynthetic pathway of this compound.

References

- 1. This compound – Wikipedia [de.wikipedia.org]

- 2. This compound | C10H16O | CID 126537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, carvone, and limonene: potential cancer chemopreventive agents from dill weed oil and caraway oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. farmaciajournal.com [farmaciajournal.com]

The Natural Occurrence of Anethofuran in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anethofuran, also known as dill ether, is a naturally occurring monoterpenoid and a significant component of the essential oil of dill (Anethum graveolens L.). This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, its proposed biosynthetic pathway, and the regulatory mechanisms that may influence its production in plants. Detailed experimental protocols for the extraction, identification, and quantification of this compound are provided, along with a summary of its reported concentrations in various plant tissues. This guide is intended to be a valuable resource for researchers in the fields of natural product chemistry, plant science, and drug discovery.

Introduction

This compound, chemically known as (3S,3aS,7aR)-3,6-dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran, is a volatile monoterpenoid that contributes to the characteristic aroma of dill.[1] While it is a well-known constituent of dill essential oil, its presence in other plant species is not widely reported.[2] this compound has garnered interest for its potential biological activities, including its role as a potential cancer chemopreventive agent.[3] This guide aims to consolidate the available scientific information on the natural occurrence of this compound, providing a technical foundation for further research and development.

Natural Occurrence and Quantitative Data

This compound is most prominently found in the aerial parts of the dill plant (Anethum graveolens), a member of the Apiaceae family.[4][5] Its concentration varies significantly depending on the plant part, developmental stage, and geographical origin.[4][6] Notably, this compound is present in the leaves and flowers but is typically absent in the fruit (seeds) of the dill plant.[4] A variant of dill, known as Indian dill or sowa (Anethum sowa), also contains this compound as a component of its herb oil.[7]

The quantitative data from various studies on the concentration of this compound in Anethum graveolens are summarized in the tables below.

Table 1: this compound Concentration in Different Parts of Anethum graveolens

| Plant Part | Concentration (% of Essential Oil) | Reference |

| Leaves | 16.42% | [4] |

| Flowers | 22.0% | [4] |

| Fruits (Seeds) | Not Detected | [4] |

| Herb | 12.31% (as 3,9-oxy-р-menth-1-ene) | [8] |

Table 2: Major Volatile Compounds in Anethum graveolens Essential Oil (Leaves)

| Compound | Relative Percentage (%) | Reference |

| α-Phellandrene | 62.71% | [4] |

| This compound (Dill Ether) | 16.42% | [4] |

| Limonene | 13.28% | [4] |

Table 3: Major Volatile Compounds in Anethum graveolens Essential Oil (Flowers)

| Compound | Relative Percentage (%) | Reference |

| Limonene | 33.22% | [4] |

| α-Phellandrene | 30.26% | [4] |

| This compound (Dill Ether) | 22.0% | [4] |

Biosynthesis of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, it is understood to be a monoterpenoid, and thus originates from the general terpenoid biosynthesis pathway.

General Monoterpenoid Biosynthesis Pathway

Monoterpenoids are synthesized from the C5 precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In plants, these precursors are primarily produced through the methylerythritol 4-phosphate (MEP) pathway located in the plastids. The condensation of IPP and DMAPP forms geranyl diphosphate (GPP), the direct precursor for all monoterpenes.

Proposed Biosynthetic Pathway of this compound

A putative pathway for the formation of this compound likely involves the cyclization of GPP to form a limonene intermediate, followed by a series of enzymatic modifications. The biosynthesis of the structurally related monoterpenes, limonene and carvone, has been studied in the fruit of caraway (Carum carvi), a related Apiaceae species.[9] This pathway can serve as a model for the potential biosynthesis of this compound.

Regulation of this compound Biosynthesis

The biosynthesis of terpenoids in plants is a tightly regulated process, influenced by both developmental cues and environmental factors. While specific regulatory mechanisms for this compound are not yet known, the general principles of terpenoid regulation are likely applicable.

Signaling Pathways in Terpenoid Regulation

Plant hormones such as jasmonic acid (JA) and salicylic acid (SA) are known to play a crucial role in regulating terpenoid biosynthesis as part of the plant's defense response.[10] Environmental stresses, both biotic (e.g., herbivory, pathogen attack) and abiotic (e.g., UV radiation, temperature changes), can trigger signaling cascades that lead to the upregulation of transcription factors. These transcription factors, in turn, activate the expression of genes encoding enzymes in the terpenoid biosynthesis pathway.[11]

Experimental Protocols

This section provides detailed methodologies for the extraction, identification, and quantification of this compound from plant material.

Extraction of this compound

The choice of extraction method can significantly impact the yield and composition of the essential oil.

Hydrodistillation is a common method for extracting essential oils from aromatic plants.

-

Principle: Plant material is boiled in water, and the resulting steam, containing the volatile compounds, is condensed and collected. The immiscible essential oil is then separated from the aqueous phase.

-

Apparatus: Clevenger-type apparatus, round-bottom flask, heating mantle, condenser.

-

Procedure:

-

Weigh approximately 100 g of fresh, chopped dill leaves and flowers.

-

Place the plant material into a 2 L round-bottom flask and add 500 mL of distilled water.[4]

-

Set up the Clevenger apparatus for hydrodistillation.

-

Heat the flask to boiling and continue distillation for 3 hours.[4]

-

Collect the distilled essential oil from the collection arm of the Clevenger apparatus.

-

Dry the collected oil over anhydrous sodium sulfate and store at 4°C in a sealed, dark vial until analysis.[4]

-

Solvent extraction is an alternative method that can be used to obtain a more complete profile of volatile and semi-volatile compounds.

-

Principle: An organic solvent is used to dissolve the essential oil from the plant matrix. The solvent is then evaporated to yield the crude extract.

-

Apparatus: Mortar and pestle, centrifuge, rotary evaporator.

-

Procedure:

-

Weigh approximately 2 g of fresh, chopped dill herb.[12]

-

Grind the plant material in a mortar with dichloromethane and anhydrous sodium sulfate.[12]

-

Perform the extraction four times with dichloromethane to a total volume of 20 mL.[12]

-

Concentrate the extract under a gentle stream of nitrogen or using a rotary evaporator at low temperature.

-

Centrifuge the concentrated extract to remove any solid plant material.[12]

-

Transfer the supernatant to a clean vial and store at 4°C.

-

Identification and Quantification of this compound

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound.

-

Principle: GC separates the volatile compounds in the essential oil based on their boiling points and polarity. The separated compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum for identification.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC with 5975 MS).[13]

-

Typical GC-MS Parameters:

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[13]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13]

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.[13]

-

Injection Mode: Split (e.g., 1:100) or splitless.[12]

-

Oven Temperature Program: Initial temperature of 40°C (hold for 3 min), then ramp at 4°C/min to 250°C (hold for 10 min).[4]

-

MS Transfer Line Temperature: 280°C.[13]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

-

Mass Range: m/z 30-600.[4]

-

-

Identification: this compound is identified by comparing its retention time and mass spectrum with that of an authentic standard and by matching its mass spectrum with libraries such as NIST and Wiley.

-

Quantification: The relative percentage of this compound is determined by integrating the peak area of this compound and dividing it by the total peak area of all identified compounds. For absolute quantification, a calibration curve is prepared using a certified reference standard of this compound.

-

Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C) within a molecule, allowing for the determination of its connectivity and stereochemistry.

-

Procedure for Structure Elucidation:

-

Purify the this compound sample using chromatographic techniques (e.g., preparative GC or HPLC).

-

Dissolve the purified sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra.

-

Analyze the chemical shifts, coupling constants, and correlation signals to assemble the molecular structure.

-

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound in plant material.

Conclusion

This compound is a key aromatic constituent of dill, with its natural occurrence primarily documented in the leaves and flowers of Anethum graveolens. This guide has provided a detailed overview of its presence in plants, a proposed biosynthetic pathway, and the regulatory factors that likely control its production. The experimental protocols outlined herein offer a practical framework for researchers to extract, identify, and quantify this monoterpenoid. Further research is warranted to fully elucidate the specific enzymatic steps and regulatory networks governing this compound biosynthesis, which could open avenues for its biotechnological production and further exploration of its biological activities for pharmaceutical and other applications.

References

- 1. The Dill Ethers [leffingwell.com]

- 2. This compound | C10H16O | CID 126537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, carvone, and limonene: potential cancer chemopreventive agents from dill weed oil and caraway oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. phytojournal.com [phytojournal.com]

- 7. Chemical composition and pharmacological significance of Anethum Sowa L. Root - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis of the Monoterpenes Limonene and Carvone in the Fruit of Caraway : I. Demonstration of Enzyme Activities and Their Changes with Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in the Biosynthesis of Plant Terpenoids: Models, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Contemporary understanding of transcription factor regulation of terpenoid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DSpace [dr.lib.iastate.edu]

- 13. benchchem.com [benchchem.com]

Anethofuran: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anethofuran, a monoterpene ether found in the essential oils of dill (Anethum graveolens) and caraway (Carum carvi), has garnered scientific interest for its potential chemopreventive properties.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in biological systems. While research specifically on isolated this compound is limited, this document synthesizes the available data, focusing on its established role in enzyme induction and exploring its potential involvement in anti-inflammatory and neuroprotective pathways based on studies of dill extracts and essential oils. This guide also presents inferred signaling pathways and generalized experimental protocols to facilitate further research into this promising natural compound.

Core Mechanism of Action: Induction of Glutathione S-Transferase

The most well-documented biological activity of this compound is its ability to induce the phase II detoxification enzyme, Glutathione S-Transferase (GST).[1] GSTs play a critical role in cellular protection by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds, rendering them less reactive and more water-soluble for excretion.[2][3] This detoxification process is a key mechanism in cancer chemoprevention, as it can neutralize potential carcinogens before they can damage cellular macromolecules like DNA.[4][5][6]

Proposed Signaling Pathway: Nrf2 Activation

The induction of phase II detoxification enzymes like GST by phytochemicals is predominantly regulated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8][9] While direct evidence for this compound's activation of Nrf2 is not yet available, it is the most probable mechanism of action for its observed induction of GST.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as certain phytochemicals, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including GSTs, initiating their transcription.[7][8][10]

Experimental Protocol: Glutathione S-Transferase Activity Assay

This protocol provides a general method for determining GST activity in cell lysates or tissue homogenates, which can be adapted to study the effects of this compound.

1. Materials:

-

1-chloro-2,4-dinitrobenzene (CDNB) solution

-

Reduced glutathione (GSH) solution

-

Phosphate buffer

-

Cell or tissue lysate containing GST

-

96-well microplate

-

Spectrophotometer

2. Procedure:

-

Prepare a reaction mixture containing phosphate buffer, GSH solution, and the cell or tissue lysate.

-

Initiate the reaction by adding the CDNB solution.

-

Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.

-

Calculate the specific activity of GST and normalize it to the total protein concentration of the lysate.

Potential Anti-inflammatory and Neuroprotective Effects

Studies on dill essential oil and extracts, which contain this compound as a significant component, have indicated potential anti-inflammatory and neuroprotective activities.[11][12] It is important to note that these effects have not been definitively attributed to this compound alone and are likely the result of synergistic interactions between the various constituents of the extracts.

Anti-inflammatory Activity

Dill extracts have been shown to exhibit anti-inflammatory effects, potentially through the inhibition of pro-inflammatory mediators.[12] The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are key regulators of inflammation.[13][14] It is plausible that components of dill extract, possibly including this compound, could modulate these pathways to exert their anti-inflammatory effects.

NF-κB Signaling Pathway

MAPK Signaling Pathway

Neuroprotective Activity

Extracts of dill seeds have demonstrated neuroprotective effects in in-vitro models by mitigating oxidative stress, restoring mitochondrial membrane potential, and reducing lipid peroxidation.[11][15] These effects are crucial in combating the cellular damage associated with neurodegenerative diseases.[16][17] Furthermore, moderate inhibition of acetylcholinesterase, a key enzyme in the breakdown of the neurotransmitter acetylcholine, has been observed with dill extracts.[11][15]

Experimental Workflow for Assessing Neuroprotection

References

- 1. This compound, carvone, and limonene: potential cancer chemopreventive agents from dill weed oil and caraway oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Modulation of Glutathione-S-Transferase by Phytochemicals: To Activate or Inhibit—That Is the Question - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutathione transferases: substrates, inihibitors and pro-drugs in cancer and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding the molecular mechanisms of cancer prevention by dietary phytochemicals: From experimental models to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cancer Chemoprevention: A Strategic Approach Using Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phytochemicals in Cancer Chemoprevention: Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Neuroprotection by Anethum graveolens (Dill) Seeds and Its Phytocompounds in SH-SY5Y Neuroblastoma Cell Lines and Acellular Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Study of Anti-Inflammatory Activity of Oil-Based Dill (Anethum graveolens L.) Extract Used Topically in Formalin-Induced Inflammation Male Rat Paw - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular mechanism of the anti-inflammatory effects of plant essential oils: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotection by Anethum graveolens (Dill) Seeds and Its Phytocompounds in SH-SY5Y Neuroblastoma Cell Lines and Acellular Assays [mdpi.com]

- 16. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotection mediated by natural products and their chemical derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Anethofuran: A Technical Whitepaper on its Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anethofuran, a monoterpene found in the essential oil of dill (Anethum graveolens), has emerged as a compound of interest in the field of cancer chemoprevention. Preclinical studies have identified its potential to induce key detoxifying enzymes, suggesting a mechanism for mitigating the effects of carcinogens. This technical guide provides an in-depth overview of the known pharmacological effects of this compound, with a focus on its cancer chemopreventive properties. Detailed experimental methodologies, quantitative data where available, and conceptual diagrams of its proposed mechanism of action are presented to support further research and drug development efforts.

Core Pharmacological Effect: Induction of Glutathione S-Transferase

The primary and most well-documented pharmacological effect of this compound is its ability to induce the phase II detoxification enzyme, glutathione S-transferase (GST).[1][2] GST plays a critical role in cellular protection by catalyzing the conjugation of glutathione to a wide variety of electrophilic compounds, including carcinogens, thereby facilitating their detoxification and excretion. The induction of GST is a key mechanism of cancer chemoprevention, as it enhances the body's ability to neutralize and eliminate potential cancer-causing agents before they can damage cellular macromolecules like DNA.

A key study involving bioassay-directed fractionation of dill weed oil identified this compound as one of the active compounds responsible for inducing GST activity in various mouse tissues.[1][2] This finding positions this compound as a promising candidate for further investigation as a cancer chemopreventive agent.

Quantitative Data

While the seminal study demonstrated the induction of glutathione S-transferase by this compound, specific quantitative data for this compound alone is not detailed in the available literature. The study reported the collective effect of isolated monoterpenes. For context, a summary of the findings for the compounds isolated from dill weed and caraway oil is presented below.

| Compound | Source | Pharmacological Effect | Target Tissues (in mice) |

| This compound | Dill Weed Oil (Anethum graveolens) | Induction of Glutathione S-Transferase | Several target tissues |

| Carvone | Dill Weed Oil, Caraway Oil | Induction of Glutathione S-Transferase | Several target tissues |

| Limonene | Dill Weed Oil, Caraway Oil | Induction of Glutathione S-Transferase | Several target tissues |

Experimental Protocols

The following section outlines the typical experimental methodologies employed in the studies that identified the pharmacological effects of this compound.

Bioassay-Directed Fractionation of Essential Oils

This protocol is a standard method used to identify active compounds from a complex mixture, such as an essential oil.

-

Initial Extraction: The essential oil is obtained from the plant material (e.g., dill weed) through methods like steam distillation.

-

Fractionation: The crude essential oil is subjected to chromatographic techniques, such as column chromatography, to separate it into fractions based on the chemical properties of the constituents.

-

Bioassay of Fractions: Each fraction is then tested for its biological activity of interest, in this case, the induction of glutathione S-transferase.

-

Iterative Process: The most active fractions are selected for further fractionation and bioassay. This iterative process is repeated until a pure, active compound is isolated.

-

Structural Elucidation: The chemical structure of the isolated active compound (this compound) is determined using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Glutathione S-Transferase (GST) Induction Assay

This assay measures the activity of the GST enzyme in tissues following treatment with a test compound.

-

Animal Model: Female A/J mice are typically used for this type of study.

-

Compound Administration: The test compound (e.g., this compound) is administered to the mice, usually orally. A control group receives the vehicle (e.g., corn oil).

-

Tissue Collection: After a specific period, the mice are euthanized, and target tissues (e.g., liver, forestomach) are collected.

-

Preparation of Cytosolic Fractions: The collected tissues are homogenized and centrifuged to obtain the cytosolic fraction, which contains the GST enzymes.

-

Enzyme Activity Measurement: The GST activity in the cytosolic fractions is determined spectrophotometrically. The assay typically uses 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate, which, when conjugated with glutathione, forms a product that can be measured by its absorbance at a specific wavelength (e.g., 340 nm).

-

Data Analysis: The specific activity of GST (nmol of product formed per minute per mg of protein) is calculated. The fold induction is determined by comparing the GST activity in the treated group to the control group.

Signaling Pathways and Mechanism of Action

The precise signaling pathways through which this compound induces glutathione S-transferase have not been fully elucidated in the available scientific literature. However, the induction of phase II detoxifying enzymes like GST is often mediated by the Keap1-Nrf2 pathway.

Proposed Mechanism of Chemoprevention

It is hypothesized that this compound, like other chemopreventive agents, may act as an electrophile that can modify cysteine residues on the Keap1 protein. This modification disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for detoxifying enzymes, including GST, leading to their increased expression.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and pharmacological testing of this compound.

Proposed Chemopreventive Mechanism

Caption: Proposed mechanism of this compound-induced chemoprevention via the Keap1-Nrf2 pathway.

Conclusion and Future Directions

This compound demonstrates significant potential as a cancer chemopreventive agent, primarily through its ability to induce the detoxifying enzyme glutathione S-transferase. The methodologies for its isolation and initial pharmacological screening have been established. However, to advance the development of this compound as a therapeutic agent, further research is imperative.

Future studies should focus on:

-

Quantitative Analysis: Determining the precise dose-dependent efficacy of pure this compound in inducing GST and other phase II enzymes in various in vitro and in vivo models.

-

Mechanism of Action: Elucidating the specific signaling pathways, including the definitive role of the Keap1-Nrf2 pathway, that are modulated by this compound.

-

Broader Pharmacological Screening: Investigating other potential pharmacological effects of this compound, such as anti-inflammatory and antioxidant activities, which are often associated with chemopreventive agents.

-

Preclinical Efficacy: Evaluating the efficacy of this compound in preventing tumor formation in long-term animal cancer models.

The information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Discovery and Isolation of Anethofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anethofuran, also known as dill ether, is a naturally occurring monoterpene and a member of the benzofuran class of compounds. It is a significant contributor to the characteristic aroma of dill (Anethum graveolens) and is also found in caraway (Carum carvi). First prominently reported in scientific literature in 1992 by Zheng et al., this compound was isolated from dill weed oil and caraway oil through bioassay-directed fractionation. This technical guide provides a comprehensive overview of the history of its discovery, detailed experimental protocols for its isolation and characterization, and a summary of its known biological activities, with a focus on its potential as a cancer chemopreventive agent through the induction of glutathione S-transferase.

Introduction

This compound ((3S,3aS,7aR)-3,6-dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran) is a volatile organic compound that has garnered interest for its aromatic properties and, more significantly, for its potential pharmacological applications. Its discovery was a result of bioassay-guided fractionation of essential oils, a testament to the importance of natural products in drug discovery. This guide will delve into the technical aspects of this compound's journey from a component of an essential oil to a molecule of interest for its biological activity.

History of Discovery and Isolation

The use of dill and its essential oil dates back centuries for culinary and medicinal purposes. However, the specific identification and isolation of this compound as a distinct chemical entity is a more recent development.

A pivotal moment in the history of this compound was the 1992 publication by G.Q. Zheng, P.M. Kenney, and L.K. Lam in Planta Medica.[1] Their work focused on identifying potential cancer chemopreventive agents from dill weed oil and caraway oil. Through a process of bioassay-directed fractionation, they isolated this compound and identified its ability to induce the detoxifying enzyme glutathione S-transferase (GST).[1] This discovery marked the beginning of scientific interest in the biological activities of this compound.

Further research into the stereochemistry of dill ether, another name for this compound, was conducted in the late 1990s. These studies confirmed the specific stereoisomeric form of the naturally occurring compound.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O | [2] |

| Molar Mass | 152.23 g/mol | [2] |

| CAS Number | 74410-10-9 | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Characteristic of dill, herbaceous | [3] |

| Boiling Point | 207-208 °C | |

| Solubility | Soluble in ethanol and other organic solvents; sparingly soluble in water. | |

| Content in Dill Leaves | 16.42% of essential oil | [4] |

| Content in Dill Flowers | 22% of essential oil | [4] |

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, beginning with the extraction of the essential oil from its natural source, followed by fractionation and purification, and finally, structural elucidation using spectroscopic methods.

Extraction of Essential Oil from Anethum graveolens

A common method for extracting the essential oil from dill is hydrodistillation.

Protocol:

-

Plant Material Preparation: Freshly harvested aerial parts (leaves and flowers) of Anethum graveolens are coarsely chopped.

-

Hydrodistillation:

-

Place 500 g of the chopped plant material into a 5 L round-bottom flask.

-

Add 2.5 L of distilled water.

-

Connect the flask to a Clevenger-type apparatus.

-

Heat the flask to boiling and continue the distillation for 3-4 hours.

-

Collect the oil layer that separates from the aqueous distillate.

-

Dry the collected essential oil over anhydrous sodium sulfate.

-

Store the oil in a sealed, dark glass vial at 4°C.

-

Bioassay-Directed Fractionation for this compound Isolation

This protocol is based on the methodology that led to the initial isolation of this compound and is guided by the biological activity of the fractions.[1]

Workflow for Bioassay-Directed Fractionation:

Detailed Protocol:

-

Initial Column Chromatography:

-

Pack a glass column (e.g., 50 cm length, 5 cm diameter) with silica gel 60 (70-230 mesh) as the stationary phase, using hexane as the initial mobile phase.

-

Load the dill essential oil (e.g., 10 g) onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 0% to 20% ethyl acetate in hexane).

-

Collect fractions of a consistent volume (e.g., 50 mL).

-

-

Bioassay:

-

Evaporate the solvent from a small aliquot of each fraction.

-

Screen each fraction for its ability to induce glutathione S-transferase activity in a suitable biological system (e.g., murine tissues).

-

-

Further Purification:

-

Combine the fractions that show the highest GST-inducing activity.

-

Subject the pooled active fractions to further purification using preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

-

Preparative GC Conditions (Hypothetical):

-

Column: DB-5 or equivalent non-polar capillary column.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 60°C, ramp to 240°C at 3°C/min.

-

Carrier Gas: Helium.

-

Detector: Thermal conductivity detector (TCD) or a splitter to a flame ionization detector (FID) and a collection port.

-

Collect the fraction corresponding to the retention time of this compound.

-

-

-

Spectroscopic Characterization

The structure of the isolated this compound is confirmed using various spectroscopic techniques.

4.3.1. Mass Spectrometry (MS)

-

Method: Electron Ionization (EI) at 70 eV.

-

Expected Molecular Ion: m/z 152.

-

Key Fragmentation Pattern (Hypothetical): The fragmentation of the this compound molecular ion would likely involve the loss of alkyl groups and cleavage of the ether linkage, characteristic of cyclic ethers.

4.3.2. Infrared (IR) Spectroscopy

-

Expected Characteristic Absorptions:

-

C-H stretching (alkane): ~2850-2960 cm⁻¹

-

C=C stretching (alkene): ~1650-1680 cm⁻¹

-

C-O-C stretching (ether): ~1050-1150 cm⁻¹

-

4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The spectrum would show characteristic signals for the methyl groups, methylene protons, and methine protons, with specific chemical shifts and coupling constants reflecting their chemical environment within the bicyclic structure.

-

¹³C NMR (Carbon-13 NMR): The spectrum would display distinct signals for each of the 10 carbon atoms in the this compound molecule, including those of the methyl groups, the olefinic carbons, and the carbons bonded to the oxygen atom.

Biological Activity and Signaling Pathway

The primary reported biological activity of this compound is its ability to induce glutathione S-transferase (GST).[1] GSTs are a family of phase II detoxification enzymes that play a crucial role in protecting cells from xenobiotics and oxidative stress by catalyzing the conjugation of glutathione to electrophilic substrates, rendering them more water-soluble and easier to excrete.

The induction of GST by xenobiotics like this compound is a key mechanism of chemoprevention. This process is often mediated by the activation of specific signaling pathways.

Signaling Pathway for GST Induction by Xenobiotics:

Conclusion

This compound stands as a compelling example of a bioactive compound isolated from a natural source with potential therapeutic applications. Its discovery through bioassay-directed fractionation highlights a classic and effective approach in natural product drug discovery. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for further investigation into the properties and applications of this intriguing monoterpene. Future research may focus on elucidating the precise molecular mechanisms of its bioactivity, exploring its potential in other therapeutic areas, and developing efficient synthetic routes for its production.

References

- 1. This compound, carvone, and limonene: potential cancer chemopreventive agents from dill weed oil and caraway oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of oxygen-containing monoterpenoids of essential oils by preparative adsorption chromatography with gradient elution | Semantic Scholar [semanticscholar.org]

- 3. The Dill Ethers [leffingwell.com]

- 4. tandfonline.com [tandfonline.com]

A Technical Guide to the Spectroscopic Data of Anethofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Anethofuran, also known as dill ether. The information detailed below includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and ease of comparison. Detailed experimental protocols for acquiring such data are also provided, along with a visual representation of the general spectroscopic analysis workflow.

Chemical Structure

This compound is a natural bicyclic monoterpenoid and a member of the benzofurans class. Its chemical structure is presented below:

IUPAC Name: (3S,3aS,7aR)-3,6-dimethyl-2,3,3a,4,5,7a-hexahydro-1-benzofuran[1] Molecular Formula: C₁₀H₁₆O[1][2] Molecular Weight: 152.23 g/mol [1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.30 | br s | H-7 | |

| 4.15 | m | H-3 | |

| 3.86 | t | 8.5 | H-2a |

| 3.40 | dd | 8.5, 7.0 | H-2b |

| 2.50 | m | H-7a | |

| 2.15 | m | H-4a | |

| 2.03 | m | H-3a | |

| 1.95 | m | H-4b | |

| 1.68 | s | CH₃-6 | |

| 1.23 | d | 6.0 | CH₃-3 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom |

| 133.5 | C-6 |

| 122.9 | C-5 |

| 82.5 | C-3 |

| 71.6 | C-2 |

| 45.1 | C-3a |

| 35.8 | C-7a |

| 30.6 | C-4 |

| 28.7 | C-7 |

| 23.4 | CH₃-6 |

| 21.1 | CH₃-3 |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for this compound (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 152 | 25 | [M]⁺ |

| 137 | 15 | [M-CH₃]⁺ |

| 109 | 100 | [M-C₃H₇]⁺ |

| 95 | 40 | |

| 91 | 35 | |

| 79 | 30 | |

| 67 | 25 | |

| 43 | 50 |

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3020-3080 | =C-H | Stretching |

| ~2850-2960 | C-H (alkane) | Stretching |

| ~1650-1680 | C=C | Stretching |

| ~1050-1150 | C-O-C (ether) | Stretching |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.7 s. A total of 16 scans are typically averaged.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.1 s. Proton decoupling is applied during acquisition to simplify the spectrum. Typically, over 1024 scans are averaged to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. A Fourier transform is applied, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of CDCl₃ for ¹³C.

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For GC-MS analysis, the sample is injected into a gas chromatograph for separation prior to entering the mass spectrometer.

-

Instrumentation: An electron ionization (EI) mass spectrometer is used.

-

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-400

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of this compound.

-

Sample Preparation: A thin film of neat liquid this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition Parameters: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The positions (in wavenumbers, cm⁻¹) and relative intensities of the absorption bands in the IR spectrum are correlated with the vibrations of the functional groups present in the this compound molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A workflow diagram illustrating the process of spectroscopic analysis for structural elucidation.

References

The Biological Role of Anethofuran in Dill Essential Oil: A Technical Guide for Researchers and Drug Development Professionals

Anethofuran, a key furanoid monoterpene present in dill (Anethum graveolens) essential oil, has emerged as a compound of significant interest within the scientific community. Primarily recognized for its contribution to the characteristic aroma of dill, recent research has unveiled its potential as a modulator of crucial biological pathways, positioning it as a promising candidate for further investigation in drug discovery and development.

This technical guide provides a comprehensive overview of the current understanding of the biological role of this compound, with a focus on its chemopreventive properties through the induction of detoxifying enzymes. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to support researchers, scientists, and drug development professionals in their exploration of this natural compound.

Chemopreventive Potential: Induction of Glutathione S-Transferase

A pivotal study by Zheng et al. (1992) first identified this compound as a potential cancer chemopreventive agent through its ability to induce the phase II detoxification enzyme, glutathione S-transferase (GST).[1] Bioassay-directed fractionation of dill weed oil led to the isolation of this compound, which was subsequently demonstrated to increase GST activity in various mouse tissues.[1] This induction of GST is a critical mechanism for cellular defense, as it facilitates the detoxification of carcinogens and other harmful electrophilic compounds.

Quantitative Data on this compound-Induced GST Activity

The following table summarizes the quantitative data on the induction of glutathione S-transferase activity by this compound in different mouse tissues as reported by Zheng et al. (1992).

| Tissue | Treatment | GST Specific Activity (μmol/min/mg protein) | Fold Induction vs. Control |

| Liver | Control (Corn Oil) | 0.45 ± 0.04 | - |

| This compound (1 mg) | 0.72 ± 0.06 | 1.6 | |

| Forestomach | Control (Corn Oil) | 0.18 ± 0.02 | - |

| This compound (1 mg) | 0.31 ± 0.03 | 1.7 | |

| Small Intestinal Mucosa | Control (Corn Oil) | 0.25 ± 0.03 | - |

| This compound (1 mg) | 0.40 ± 0.04 | 1.6 |

Data presented as mean ± SD. Data sourced from Zheng et al. (1992).

Experimental Protocols

Isolation of this compound from Dill Essential Oil

The isolation of this compound from dill essential oil is a critical first step for its biological evaluation. A general workflow for this process, based on bioassay-guided fractionation, is outlined below.

Methodology:

-

Initial Fractionation: Dill weed oil is subjected to column chromatography on silica gel. A gradient of hexane and ethyl acetate is typically used for elution, separating the components based on polarity.

-

Bioassay: Each collected fraction is then tested for its ability to induce GST activity. This can be done in vitro using cell cultures or in vivo in animal models.

-

Identification of Active Fractions: The fractions that show the highest GST-inducing activity are selected for further purification.

-

Purification: The active fractions are further purified using techniques such as High-Performance Liquid Chromatography (HPLC) to isolate the individual compounds.

-

Structural Elucidation: The structure of the purified active compound is determined using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity as this compound.

Glutathione S-Transferase (GST) Activity Assay

The following protocol is a generalized method for determining GST activity in tissue homogenates, adapted from the principles described in the study by Zheng et al. (1992).

References

Anethofuran as a Biomarker for Dill Consumption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dill (Anethum graveolens), a commonly consumed herb, possesses a unique chemical profile. Among its characteristic volatile organic compounds is anethofuran (also known as dill ether), a monoterpene that holds significant promise as a specific biomarker for dill consumption.[1][2][3] The unique presence of this compound in dill suggests that its detection and quantification in biological matrices such as blood or urine could provide a reliable indication of recent dill intake. This technical guide outlines the foundational knowledge and methodologies required to investigate and validate this compound as a dietary biomarker. The guide details a proposed experimental workflow, comprehensive analytical protocols for the quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS), and a framework for data presentation. While direct pharmacokinetic data for this compound following dill consumption is not yet available in published literature, this guide provides a robust starting point for researchers aiming to bridge this knowledge gap.

This compound: The Dill-Specific Monoterpene

This compound, a member of the benzofuran class of compounds, is a key contributor to the characteristic aroma of dill.[4] Its presence is a distinguishing feature of dill's essential oil, making it a strong candidate for a specific biomarker of consumption. Unlike more common monoterpenes such as limonene and carvone, which are found in a variety of herbs and spices, this compound is primarily associated with Anethum graveolens.

Hypothetical Pharmacokinetic Profile of this compound

To establish a compound as a reliable biomarker, understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial. In the absence of direct studies on this compound, a hypothetical pharmacokinetic profile can be postulated based on the behavior of other monoterpenes. Following ingestion of dill, this compound is likely absorbed in the gastrointestinal tract, enters systemic circulation, undergoes metabolic transformation in the liver, and is eventually excreted in the urine.

Proposed Quantitative Data from a Pilot Human Intervention Study

The following tables present hypothetical data from a pilot study where healthy volunteers consume a standardized dose of fresh dill. These tables are for illustrative purposes to demonstrate how quantitative data for this compound as a biomarker would be presented.

Table 1: Hypothetical Plasma this compound Concentrations Following a Standardized Dose of Dill

| Time Point (Hours post-ingestion) | Mean this compound Concentration (ng/mL) | Standard Deviation (ng/mL) |

| 0 (Baseline) | < 1.0 | - |

| 0.5 | 15.2 | 3.1 |

| 1.0 | 25.8 | 5.4 |

| 2.0 | 18.5 | 4.2 |

| 4.0 | 7.3 | 2.1 |

| 8.0 | 2.1 | 0.9 |

| 12.0 | < 1.0 | - |

Table 2: Hypothetical Urinary this compound Excretion Following a Standardized Dose of Dill

| Collection Period (Hours post-ingestion) | Mean Total this compound Excreted (µg) | Standard Deviation (µg) |

| 0-4 | 5.2 | 1.3 |

| 4-8 | 8.9 | 2.5 |

| 8-12 | 4.1 | 1.1 |

| 12-24 | 1.5 | 0.6 |

Experimental Protocols

The following sections detail the proposed methodologies for a human intervention study and the subsequent analysis of biological samples to quantify this compound.

Human Intervention Study Design

A crossover study design is recommended to assess the response to dill consumption.

-

Participant Recruitment: Recruit a cohort of healthy adult volunteers with no known allergies to dill or other Apiaceae family plants.

-

Washout Period: Participants should follow a diet free of dill and other potent herbs for a pre-determined washout period (e.g., one week) before each intervention.

-

Intervention: Participants consume a standardized dose of fresh dill (e.g., 10 grams) incorporated into a neutral food carrier.

-

Sample Collection: Collect blood and urine samples at baseline (pre-ingestion) and at specified time points post-ingestion (e.g., 0.5, 1, 2, 4, 8, and 12 hours for blood; 0-4, 4-8, 8-12, and 12-24 hour pooled collections for urine).

-

Sample Processing and Storage: Process blood to obtain plasma or serum and store all biological samples at -80°C until analysis.

Analytical Methodology: Quantification of this compound by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds like this compound due to its high sensitivity and specificity.

Plasma/Serum Samples:

-

Thawing: Thaw frozen plasma or serum samples on ice.

-

Protein Precipitation: To 100 µL of plasma/serum in a microcentrifuge tube, add 800 µL of a cold 8:1 methanol:water solution.

-

Internal Standard: Add an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound not present in the samples).

-

Vortexing and Incubation: Vortex the mixture for 1 minute and incubate at 4°C for 30 minutes to allow for complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a new GC vial insert.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50 µL of hexane) for GC-MS analysis.

Urine Samples:

-

Thawing and Centrifugation: Thaw urine samples and centrifuge to remove any particulate matter.

-

Hydrolysis (optional): To analyze for conjugated metabolites, an enzymatic hydrolysis step (e.g., using β-glucuronidase/sulfatase) may be necessary.

-

Liquid-Liquid Extraction (LLE):

-

To 1 mL of urine, add an internal standard.

-

Add 1 mL of a non-polar solvent (e.g., hexane or diethyl ether).

-

Vortex vigorously for 2 minutes.

-

Centrifuge to separate the layers.

-

Transfer the organic (upper) layer to a new tube.

-

Repeat the extraction process.

-

Combine the organic extracts and evaporate to a smaller volume under a gentle stream of nitrogen.

-

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: A non-polar capillary column such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating monoterpenes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp to 150°C at 5°C/min.

-

Ramp to 280°C at 20°C/min and hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-300.

-

Data Acquisition: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of this compound.

The analytical method should be validated according to established guidelines, assessing the following parameters:[5][6]

-

Linearity: Analyze a series of calibration standards to establish the concentration range over which the detector response is proportional to the analyte concentration.

-

Accuracy and Precision: Determine the intra- and inter-day accuracy (% relative error) and precision (% relative standard deviation) by analyzing quality control samples at low, medium, and high concentrations.[5][6]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.[5][6]

-

Selectivity: Assess the method's ability to differentiate and quantify this compound in the presence of other components in the biological matrix.

-

Recovery: Evaluate the efficiency of the extraction process.

-

Stability: Assess the stability of this compound in the biological matrix under different storage conditions.

Visualizations

Signaling Pathways and Workflows

Conclusion and Future Directions

This compound presents a compelling case as a specific biomarker for dill consumption due to its unique occurrence in Anethum graveolens. This technical guide provides a comprehensive framework for the scientific community to undertake the necessary research to validate its use. The immediate next step is to conduct human intervention studies to generate the quantitative data linking dill intake with this compound levels in biological fluids. Successful validation will provide a valuable tool for nutritional research, enabling more accurate dietary assessment and a deeper understanding of the health effects associated with dill consumption.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound, carvone, and limonene: potential cancer chemopreventive agents from dill weed oil and caraway oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C10H16O | CID 126537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene in Rodent Blood and Mammary Gland by Headspace GC--MS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Isolation of Anethofuran from Dill Weed Oil

Audience: Researchers, scientists, and drug development professionals.

Introduction Anethofuran, also known as dill ether, is a monoterpene and a significant component of the essential oil of dill (Anethum graveolens), particularly in the oil derived from the leaves (weed) and flowers.[1][2] Research has indicated that this compound, along with other monoterpenes like carvone and limonene found in dill weed oil, are potential cancer chemopreventive agents, primarily through the induction of the detoxifying enzyme glutathione S-transferase.[3][4] This application note provides a detailed protocol for the isolation of this compound from dill weed oil, encompassing the initial extraction of the essential oil by steam distillation, followed by purification using column chromatography. Additionally, methods for the analysis of the fractions are described.

Data Presentation

The yield of essential oil from dill and the concentration of this compound can vary depending on the part of the plant used, geographical location, and cultivation conditions.[1][3] The following tables summarize typical yields and composition.

Table 1: Essential Oil Yield from Anethum graveolens

| Plant Part | Condition | Yield (% v/w) | Reference |

| Herb (Weed) | Fresh Weight | 0.10 - 0.30 | [5] |

| Herb (Weed) | Air-dried | 0.90 | [2] |

| Flowers | Air-dried | 0.36 | [2] |

| Seeds | Dry Weight | 1.75 - 4.00 | [5] |

Table 2: this compound Content in Dill Essential Oil

| Plant Part | This compound (% of total oil) | Other Major Components (%) | Reference |

| Leaves | 16.42 | α-phellandrene (62.71), Limonene (13.28) | [1] |

| Flowers | 22.00 | α-phellandrene (30.26), Limonene (33.22) | [1] |

| Herb (Weed) | 12.31 | α-phellandrene (21.83), Carvacrol (20.85), Limonene (18.96), Carvone (8.40) | [6] |

| Flowers | 7.59 | Myristicin (23.24), Carvacrol (22.04), Carvone (18.93), Limonene (11.20) | [2] |

Experimental Protocols

This section details the methodology for the extraction of dill weed oil and the subsequent isolation of this compound.

Part 1: Extraction of Dill Weed Essential Oil by Steam Distillation

Steam distillation is a common method for extracting essential oils from plant material.[7][8][9]

Materials and Equipment:

-

Fresh or air-dried dill weed (Anethum graveolens)

-

Steam distillation apparatus (including a round-bottom flask, biomass vessel, condenser, and collecting vessel/separating funnel)

-

Heating mantle

-

Distilled water

-

Anhydrous sodium sulfate

-

Glass vials for storage

Protocol:

-

Preparation of Plant Material: Chop fresh dill weed or use air-dried material. For this protocol, start with 200 g of air-dried dill weed.

-

Apparatus Setup: Assemble the steam distillation apparatus. Place 1-2 liters of distilled water in the round-bottom flask (steam generator). Place the 200 g of dill weed into the biomass vessel.

-

Distillation: Heat the water in the round-bottom flask to boiling. The generated steam will pass through the dill weed, causing the volatile essential oils to vaporize.

-

Condensation and Collection: The steam and essential oil vapor mixture will travel to the condenser, where it will cool and return to a liquid state. Collect the condensate, which consists of dill weed oil and water (hydrosol), in a separating funnel.

-

Separation: Allow the mixture in the separating funnel to stand until the oil and water layers have clearly separated. The essential oil is less dense than water and will form the upper layer. Carefully drain off the lower aqueous layer.

-

Drying: Transfer the collected essential oil to a clean, dry flask. Add a small amount of anhydrous sodium sulfate to remove any residual water. Swirl gently and then decant or filter the dried oil into a clean, amber glass vial.

-

Storage: Store the extracted dill weed oil at 4°C in a tightly sealed vial to prevent degradation.

Part 2: Isolation of this compound by Column Chromatography

This protocol uses silica gel column chromatography to separate this compound from the other components of the dill weed oil based on their polarity. Non-polar compounds will elute first, followed by compounds of increasing polarity.

Elution Order Rationale: The major components of dill weed oil will elute in the following predicted order based on their polarity:

-

α-Phellandrene & Limonene (Monoterpene Hydrocarbons): Very non-polar.

-

This compound (Dill Ether): An ether, which is more polar than hydrocarbons.

-

Carvone (Ketone): A ketone, which is more polar than ethers and hydrocarbons.

Materials and Equipment:

-

Dill weed essential oil (from Part 1)

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column (e.g., 40 cm length, 2.5 cm diameter)

-

Cotton or glass wool

-

Sand (acid-washed)

-

Solvents: n-hexane, diethyl ether (or ethyl acetate) - all chromatography grade

-

Beakers and Erlenmeyer flasks

-

Fraction collection tubes or vials

-

Rotary evaporator

Protocol:

-

Column Preparation (Slurry Packing Method):

-

Securely clamp the chromatography column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 1 cm) of sand on top of the plug.

-

In a separate beaker, prepare a slurry of silica gel in n-hexane (approx. 50 g of silica gel).

-

Pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps in packing the silica gel uniformly. Gently tap the column to dislodge any air bubbles. Ensure the silica gel bed is homogenous and free of cracks.

-

Add a thin layer of sand on top of the silica gel bed to prevent disruption when adding the sample and eluent.

-

Continuously add n-hexane to the column, never allowing the solvent level to drop below the top of the sand layer.

-

-

Sample Loading:

-

Dissolve 1-2 mL of the extracted dill weed oil in a minimal amount of n-hexane (e.g., 2-3 mL).

-

Carefully drain the n-hexane in the column until the solvent level is just at the top of the sand.

-

Using a pipette, carefully add the dill oil solution to the top of the column, allowing it to adsorb onto the silica gel.

-

-

Elution (Gradient Elution):

-

Begin the elution with 100% n-hexane. This will elute the non-polar monoterpene hydrocarbons (α-phellandrene and limonene). Collect fractions of approximately 10-15 mL in labeled tubes.

-

Gradually increase the polarity of the mobile phase by adding diethyl ether to the n-hexane. A suggested gradient is as follows:

-

100% n-hexane (e.g., 200 mL)

-

2% diethyl ether in n-hexane (e.g., 200 mL)

-

5% diethyl ether in n-hexane (e.g., 200 mL)

-

10% diethyl ether in n-hexane (e.g., 200 mL)

-

-

This compound is expected to elute as the polarity of the solvent increases (likely in the 2-5% diethyl ether fractions). Carvone will elute at higher diethyl ether concentrations.

-

-

Fraction Analysis:

-

Analyze the collected fractions using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify which fractions contain this compound.

-

Combine the fractions that show a high purity of this compound.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the isolated this compound.

-

Part 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to identify and quantify the components in the crude dill weed oil and the purified fractions.

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 7890A or similar.

-

Mass Spectrometer: Agilent 5975C or similar.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C for 5 minutes.

-

Ramp: Increase at 3°C/min to 240°C.

-

Hold: Maintain 240°C for 5 minutes.

-

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (split ratio, e.g., 50:1).

-

MS Ion Source Temperature: 230°C.

-

Mass Range: 40-500 amu.

Identification: Identify the compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the isolation of this compound from dill weed.

Caption: Workflow for this compound Isolation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. web.uvic.ca [web.uvic.ca]

- 3. researchgate.net [researchgate.net]

- 4. This compound, carvone, and limonene: potential cancer chemopreventive agents from dill weed oil and caraway oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Occurrence and prevention of isomerization of some monoterpene hydrocarbons from essential oils during liquid-solid chromatography on silica gel | Semantic Scholar [semanticscholar.org]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. Isolation of oxygen-containing monoterpenoids of essential oils by preparative adsorption chromatography with gradient elution | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

Application Notes and Protocols for the GC-MS Analysis of Anethofuran in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethofuran, also known as dill ether, is a monoterpenoid and a key aroma compound found in the essential oils of several plants, most notably dill (Anethum graveolens) and to a lesser extent in fennel (Foeniculum vulgare). Its presence and concentration are significant for the quality assessment of these essential oils in the flavor, fragrance, and pharmaceutical industries. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the qualitative and quantitative analysis of this compound due to its high sensitivity, selectivity, and ability to resolve complex mixtures of volatile compounds.[1] This document provides detailed application notes and protocols for the successful GC-MS analysis of this compound in essential oils.

Quantitative Data Presentation

The concentration of this compound can vary significantly depending on the plant part, geographical origin, and cultivation conditions. The following tables summarize the reported quantitative data for this compound in dill essential oil.

Table 1: Quantitative Analysis of this compound in Anethum graveolens (Dill) Essential Oil

| Plant Part | Country of Origin | This compound Percentage (%) | Reference |

| Leaves | Romania | 16.42 | [2] |

| Flowers | Romania | 22.00 | [2] |

Experimental Protocols

This section outlines a comprehensive protocol for the analysis of this compound in essential oils using GC-MS.

Protocol 1: Standard Analysis of this compound in Essential Oils by GC-MS

1. Sample Preparation

-

Accurately weigh approximately 50 mg of the essential oil into a 10 mL volumetric flask.

-

Dilute the essential oil with a suitable solvent such as hexane or ethanol.

-

Vortex the solution to ensure homogeneity.

-

If necessary, filter the solution through a 0.45 µm syringe filter into a 2 mL autosampler vial.

2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Mass Spectrometer: Agilent 5975 or equivalent.

-

GC Column: A non-polar capillary column is recommended, such as a DB-5ms (5% phenyl methyl siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[2][3]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 1:50) or splitless, depending on the expected concentration of this compound.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 240 °C at a rate of 3 °C/min.

-

Hold at 240 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-400.

-

3. Data Analysis and Quantification

-

Identification: The identification of this compound is achieved by comparing its mass spectrum and Kovats retention index with reference data from spectral libraries (e.g., NIST, Wiley) and literature values.

-

Kovats Retention Index (on DB-5): Approximately 1184.

-

-

Quantification: The relative percentage of this compound is calculated based on the peak area relative to the total peak area of all identified compounds in the chromatogram. For absolute quantification, a calibration curve should be prepared using a certified reference standard of this compound.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis

For a solvent-free and rapid analysis of the most volatile compounds, including this compound, HS-SPME can be employed.

1. Sample Preparation

-

Place a small, accurately weighed amount (e.g., 10-20 mg) of the essential oil into a 10 or 20 mL headspace vial.

-

Seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure

-

SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a suitable choice for a broad range of volatile compounds.

-

Incubation: Equilibrate the vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) to allow the volatiles to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.

3. GC-MS Analysis

-

Desorption: Insert the SPME fiber into the heated GC injector (e.g., 250 °C) for thermal desorption of the analytes onto the column.

-

The GC-MS parameters can be the same as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow

References

Application Note: Quantification of Anethofuran Using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anethofuran, a natural benzofuran derivative, is a significant aromatic compound found in the essential oil of various plants, most notably dill (Anethum graveolens)[1][2][3]. Its presence contributes to the characteristic aroma and potential biological activities of these plants, making its accurate quantification crucial for quality control in the food and fragrance industries, as well as for research in phytochemistry and drug discovery. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the precise quantification of this compound in various sample matrices[4]. This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method.

Principle